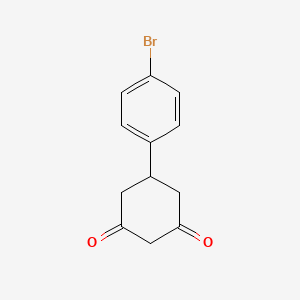

5-(4-Bromophenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCQFGJLUYXUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592746 | |

| Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239132-48-0 | |

| Record name | 5-(4-Bromophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239132-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Introduction

This compound is a derivative of cyclohexane-1,3-dione, a structural motif found in a variety of biologically active compounds. The cyclohexane-1,3-dione skeleton is a key feature in a class of natural and synthetic compounds, including some herbicides and drugs that inhibit enzymes like 4-hydroxyphenylpyruvate deoxygenase.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and tyrosine kinase inhibitors.[2][3] The presence of the 4-bromophenyl substituent can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 239132-48-0 | [4][5][6] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [4][5][7] |

| Molecular Weight | 267.12 g/mol | [4][5][7] |

| Monoisotopic Mass | 265.99424 Da | [4] |

| Physical Form | Solid | |

| pKa (Predicted) | 4.84 ± 0.20 | [7] |

| XLogP3-AA (Predicted) | 2.1 | [4] |

| Topological Polar Surface Area | 34.1 Ų | [4] |

| Complexity | 251 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synonyms: 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE, 5-(4-bromophenyl)-1,3-Cyclohexanedione.[4][6]

Spectroscopic Data

| Spectroscopy | Predicted/Typical Chemical Shifts and Features |

| ¹H NMR | - Aromatic Protons (C₆H₄Br): Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclohexane Protons (CH, CH₂): A series of multiplets between δ 2.0-3.5 ppm. The proton at C5 (methine) would likely be a multiplet around δ 3.0-3.5 ppm. The methylene protons at C2, C4, and C6 would appear as complex multiplets. - Enolic Proton (if present): A broad singlet at a downfield chemical shift (δ > 10 ppm) if the compound exists in its enol tautomeric form in the NMR solvent. |

| ¹³C NMR | - Carbonyl Carbons (C=O): Resonances in the range of δ 190-210 ppm.[8] - Aromatic Carbons (C₆H₄Br): Signals between δ 115-145 ppm. The carbon attached to bromine (C-Br) would be in the lower end of this range (around δ 120-125 ppm), while the ipso-carbon (attached to the cyclohexane ring) would be around δ 140-145 ppm.[8] - Cyclohexane Carbons (CH, CH₂): Aliphatic carbons would appear in the range of δ 20-50 ppm.[8] |

| IR Spectroscopy | - C=O Stretch: Strong absorption band around 1700-1730 cm⁻¹ for the ketone groups. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of Br (M-79/81), loss of CO, and fragmentation of the cyclohexane ring. |

Experimental Protocols

Generalized Synthesis via Michael Addition

The synthesis of 5-aryl-cyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[9][10] This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a plausible method would involve the reaction of a malonic ester with 4-bromochalcone or a similar α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation. A more direct approach involves the reaction of an enolate with an appropriate acceptor.[11]

Reaction Scheme:

4-Bromobenzaldehyde + Malonic Ester → (Intermediate) + Acetoacetic Ester → this compound[12]

Detailed Methodology (Hypothetical Protocol):

-

Preparation of the Michael Acceptor: An α,β-unsaturated ketone is prepared via an Aldol condensation between 4-bromobenzaldehyde and acetone, yielding 4-(4-bromophenyl)but-3-en-2-one.

-

Michael Addition: Diethyl malonate is deprotonated using a base such as sodium ethoxide in ethanol to form the enolate.

-

The Michael acceptor, 4-(4-bromophenyl)but-3-en-2-one, is added to the solution of the diethyl malonate enolate. The mixture is refluxed to facilitate the conjugate addition.

-

Intramolecular Cyclization (Dieckmann Condensation): After the Michael addition is complete, a stronger base (e.g., sodium ethoxide) is used to promote an intramolecular Dieckmann condensation of the resulting intermediate to form the cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.

-

Characterization: The structure of the purified product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The cyclohexane-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While specific studies on this compound are limited, the activities of related analogues provide insights into its potential applications.

-

Herbicidal Activity: Many 5-substituted cyclohexane-1,3-dione derivatives are known to exhibit potent herbicidal properties.[13] They often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[1]

-

Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as potential anticancer agents.[14] Some have shown cytotoxic effects against various cancer cell lines.[2] A recent study reported that a series of cyclohexane-1,3-dione derivatives showed promising anticancer activity against human breast adenocarcinoma cell lines.[14]

-

Enzyme Inhibition: The dione moiety is a key feature for the inhibition of several enzyme classes.[2] For instance, derivatives of cyclohexane-1,3-dione have been developed as potent inhibitors of tyrosine kinases, such as c-Met, which are important targets in cancer therapy.[2][3] The ability of the 1,3-dione system to chelate metal ions is also a mechanism for enzyme inhibition, as seen with HPPD inhibitors.[1]

-

Antimicrobial Activity: Some cyclohexane-1,3-dione derivatives and their metal complexes have been screened for antibacterial activity against various bacterial strains, including E. coli and S. aureus, showing mild to moderate activity.[1][15]

The 4-bromophenyl group can enhance biological activity through several mechanisms, including increasing lipophilicity (which can improve cell membrane permeability) and participating in halogen bonding with biological targets.

Caption: Potential biological activities and mechanisms for this compound.

Safety Information

Safety data for this compound is not extensively documented. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemically interesting and biologically relevant scaffold. While specific experimental data on its properties and activities are sparse, the known chemistry and biology of related cyclohexane-1,3-dione derivatives suggest its potential as a lead compound in the development of new herbicides, anticancer agents, or other therapeutic enzyme inhibitors. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and agrochemicals.

References

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H11BrO2 | CID 18317613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 239132-48-0 | AChemBlock [achemblock.com]

- 6. 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE | 239132-48-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studycorgi.com [studycorgi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 12. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 13. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

This document provides a comprehensive technical overview of 5-(4-Bromophenyl)cyclohexane-1,3-dione, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's structural and physical properties, a plausible experimental protocol for its synthesis, and its potential relevance in inhibiting critical signaling pathways.

Molecular Structure and Properties

This compound is a derivative of cyclohexane-1,3-dione, featuring a 4-bromophenyl substituent at the 5-position. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of the bromine atom offers a site for further functionalization through various cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties and identifiers for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrO₂ |

| Molecular Weight | 267.12 g/mol [1][2][3][4] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 239132-48-0[1][2][5] |

| Canonical SMILES | C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br[5] |

| InChI | InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2[1][5] |

| InChIKey | GQCQFGJLUYXUAG-UHFFFAOYSA-N[1][5] |

| Predicted pKa | 4.84 ± 0.20[5] |

| Physical Form | Solid[6] |

Experimental Protocols

Objective: To synthesize this compound.

Principle: The synthesis involves the Michael addition of a malonic ester (e.g., diethyl malonate) to an α,β-unsaturated ketone (a chalcone derivative), specifically 4'-bromo-chalcone. The resulting adduct then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic dione, followed by hydrolysis and decarboxylation.

Materials:

-

4-Bromobenzaldehyde

-

Acetophenone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Methodology:

Part 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

-

Dissolve 4-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 4-bromochalcone.

Part 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise while stirring under an inert atmosphere.

-

Add the synthesized 4-bromochalcone to the reaction mixture and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the Michael addition is complete, continue to heat the mixture to facilitate the intramolecular Dieckmann condensation.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the intermediate ester.

-

Isolate the crude product and subject it to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding the final product.

-

Purify the resulting this compound by column chromatography or recrystallization.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

Visualizations

Logical and Experimental Workflows

The synthesis of 5-aryl-cyclohexane-1,3-diones can be visualized as a sequential process involving precursor synthesis, a key C-C bond-forming reaction, and subsequent cyclization.

Caption: General synthetic workflow for this compound.

Conceptual Signaling Pathway

Cyclohexane-1,3-dione derivatives are precursors to compounds that can act as inhibitors of various enzymes, including tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. An inhibitor derived from the title compound could potentially interfere with this pathway.

Caption: Conceptual Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the class of cyclic β-diketones. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery and development based on the known biological activities of structurally related cyclohexane-1,3-dione derivatives. While specific biological data for this compound is not extensively available, its structural motifs suggest potential as an anticancer, antimicrobial, and kinase-modulating agent. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. The data presented is primarily sourced from computational predictions and requires experimental verification.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-(4-bromophenyl)-1,3-cyclohexanedione, 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE | [1] |

| CAS Number | 239132-48-0 | [1] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1] |

| Molecular Weight | 267.12 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO (predicted). | - |

| pKa | Not available | - |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is a Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ketone, in this case, a chalcone derivative. The resulting intermediate then undergoes an intramolecular Claisen condensation to form the desired cyclic β-diketone.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4'-Bromoacetophenone

-

Benzaldehyde

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

Procedure:

Step 1: Synthesis of 4-Bromochalcone (trans-1-(4-bromophenyl)-3-phenylprop-2-en-1-one)

-

In a flask, dissolve 4'-bromoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

The precipitated product, 4-bromochalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol to yield pure 4-bromochalcone.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

To this mixture, add a solution of 4-bromochalcone (1 equivalent), synthesized in Step 1, in absolute ethanol.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective splitting patterns.

-

¹³C NMR: To identify the number of unique carbon atoms, including the carbonyl carbons.

-

FT-IR: To detect the characteristic carbonyl stretching frequencies of the dione.

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through its isotopic pattern.

Potential Biological Activities and Applications in Drug Development

While there is a lack of specific biological data for this compound, the broader class of cyclohexane-1,3-dione derivatives has been extensively studied and has shown a wide range of biological activities. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the anticancer potential of cyclohexane-1,3-dione derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular signaling pathways.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some analogs have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[2][3] Inhibition of such kinases can disrupt downstream signaling pathways like PI3K/Akt and MAPK, leading to reduced cancer cell growth and induction of apoptosis.

Antimicrobial Activity

The cyclohexane-1,3-dione scaffold is also present in compounds with antimicrobial properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the bromine atom in this compound may enhance its antimicrobial activity, as halogenated compounds are known to possess potent antimicrobial effects.

Caption: Experimental workflow for evaluating antimicrobial activity.

Other Potential Applications

Derivatives of cyclohexane-1,3-dione have also been explored for other therapeutic applications, including as anti-inflammatory agents and for the treatment of metabolic disorders. The versatility of the cyclohexane-1,3-dione core allows for a wide range of chemical modifications to optimize potency and selectivity for various biological targets.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and suggests promising avenues for exploring its biological activities. The structural similarity to known bioactive molecules, particularly in the areas of oncology and infectious diseases, makes it a compelling candidate for screening and lead optimization programs. Further experimental work is required to validate the predicted properties and to fully elucidate the therapeutic potential of this and related compounds.

References

Spectroscopic Profile of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of cyclohexane-1,3-dione, it possesses a scaffold of interest for the development of novel therapeutic agents and functional materials. Accurate characterization of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is based on established spectroscopic principles and predicted data, serving as a valuable resource for researchers in the field.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 239132-48-0 |

| Molecular Formula | C₁₂H₁₁BrO₂ |

| Molecular Weight | 267.12 g/mol |

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data are predicted based on the chemical structure of this compound and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.20 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 3.50 | Multiplet | 1H | CH (C5) |

| ~ 2.80 - 2.60 | Multiplet | 4H | CH₂ (C4, C6) |

| ~ 2.50 | Singlet (broad) | 2H | CH₂ (C2) |

¹³C NMR (Carbon-13) Predicted Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C=O (C1, C3) |

| ~ 140 | Ar-C (C-Br) |

| ~ 132 | Ar-CH (meta to Br) |

| ~ 129 | Ar-CH (ortho to Br) |

| ~ 122 | Ar-C (ipso) |

| ~ 48 | CH₂ (C2) |

| ~ 45 | CH₂ (C4, C6) |

| ~ 40 | CH (C5) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch |

| ~ 1730-1700 | Strong | C=O stretch (β-diketone) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1100-1000 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M]+ and [M+2]+ in a ~1:1 ratio) are expected.

| m/z | Interpretation |

| 266/268 | [M]⁺, Molecular ion |

| 185 | [M - Br]⁺ |

| 157 | [C₆H₄Br]⁺ |

| 111 | [C₆H₇O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.28 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

GC Conditions (for sample introduction):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Solubility of 5-(4-Bromophenyl)cyclohexane-1,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(4-Bromophenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established methodologies for determining the solubility of solid organic compounds in organic solvents. The guide details standardized experimental protocols, which can be readily adapted for the precise measurement of the solubility of the title compound. Furthermore, a logical workflow for solubility determination is presented visually to aid in experimental design and execution.

Introduction

This compound is a derivative of cyclohexane-1,3-dione, a scaffold that is prevalent in a variety of biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are critical parameters that influence their behavior in biological systems and their suitability for therapeutic applications. Solubility in various organic solvents is a key factor for designing purification methods, formulating dosage forms, and conducting various in vitro and in vivo assays.

Despite a thorough search of scientific databases and chemical literature, specific quantitative data on the solubility of this compound in common organic solvents could not be located. Therefore, this guide focuses on providing the necessary technical information for researchers to determine these values experimentally.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in organic solvents has been found in the reviewed literature. Researchers are encouraged to perform experimental determinations to ascertain these values. The following sections provide detailed protocols for this purpose.

A general table for recording experimentally determined solubility data is provided below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound in a liquid solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely recognized method for determining the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Reagents:

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, etc.)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. The temperature should be controlled and recorded.

-

After the equilibration period, allow the vial to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This method is often used in high-throughput screening to quickly assess the solubility of a compound from a concentrated stock solution.[2][3]

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is added to the test solvent. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Apparatus and Reagents:

-

Microplate reader with turbidity or light scattering detection capabilities

-

96-well microplates

-

Multichannel pipette

-

This compound stock solution (e.g., in DMSO)

-

Organic solvent of interest

Procedure:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

-

Dispense the organic solvent of interest into the wells of a 96-well plate.

-

Add a small volume of the stock solution to the first well and mix.

-

Perform serial dilutions across the plate.

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a microplate reader.

-

The kinetic solubility is the highest concentration at which no precipitation (i.e., no significant increase in turbidity) is observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of an organic compound.

References

An In-depth Technical Guide on the Purity and Stability of 5-(4-Bromophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the purity and stability of 5-(4-Bromophenyl)cyclohexane-1,3-dione. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties for its application in research and development.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol .[1] It belongs to the class of cyclohexane-1,3-dione derivatives, which are of interest in various fields of chemical synthesis and pharmaceutical research. The structure of the compound is characterized by a cyclohexane-1,3-dione ring substituted with a 4-bromophenyl group at the 5-position.

Chemical Structure:

Purity Specifications

The purity of this compound, as commercially available from various suppliers, is typically in the range of 95% to 97%. This information is crucial for the accurate design of experiments and the reliable interpretation of results.

Table 1: Commercially Available Purity of this compound

| Supplier | Purity Specification | Reference |

| Sigma-Aldrich | 95% | |

| Advanced ChemBlocks | 95% | [2] |

| Sunway Pharm Ltd | 97% |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. Based on supplier recommendations, the following conditions are advised to ensure its stability.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Reference |

| Temperature | 2-8°C (Refrigerated) | |

| Atmosphere | Inert Atmosphere | [3] |

| Physical Storage | Sealed in a dry container | |

| Light Exposure | Store away from light (General recommendation for diones) |

While specific degradation pathways for this compound have not been detailed in the available literature, related compounds in the cyclohexanedione family are known to be susceptible to degradation under certain conditions.

Hypothetical Experimental Protocols for Purity and Stability Assessment

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for assessing the purity of a drug substance and separating it from any impurities and degradation products.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable modifier

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase.

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and make serial dilutions to create calibration standards.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Below is a DOT script visualizing a generalized workflow for HPLC method development.

Caption: Generalized workflow for HPLC purity determination.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

-

Expose the compound to each of the stress conditions for a defined period.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using the developed HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

The following DOT script illustrates the process of a forced degradation study.

Caption: Workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

A thorough search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in any signaling pathways. Research into the biological activity of this compound is likely in the early stages, and its mechanism of action, if any, has not been elucidated.

Conclusion

This compound is a commercially available compound with a defined purity profile. Its stability is maintained under recommended storage conditions of refrigeration in an inert, dry environment. While specific analytical methods and degradation pathways are not yet published, established principles of HPLC and forced degradation studies provide a clear roadmap for the development of robust, stability-indicating methods. Further research is required to understand the full chemical and biological properties of this compound, including its potential interactions with biological systems. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to handle, store, and analyze the compound with a greater understanding of its characteristics.

References

Potential Biological Activities of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide for Researchers

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the class of cyclic β-diketones. While direct biological data for this specific molecule is limited in publicly available literature, its structural motifs—the cyclohexane-1,3-dione core and the 4-bromophenyl substituent—are present in various molecules with established biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound based on structure-activity relationships (SAR) of analogous compounds. This document outlines potential therapeutic areas, details relevant experimental protocols for activity assessment, and provides visualizations of key signaling pathways and experimental workflows.

Potential Anticancer Activity: Tyrosine Kinase Inhibition

The cyclohexane-1,3-dione scaffold is a key feature in a number of compounds designed as tyrosine kinase inhibitors.[1][2] Specifically, derivatives of cyclohexane-1,3-dione have demonstrated potent inhibitory activity against the mesenchymal-epithelial transition factor (c-Met) kinase, a receptor tyrosine kinase that is often dysregulated in various human cancers.[1][3] The overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis, making it a prime target for anticancer therapies.[4]

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and motility.

Quantitative Data for Related Compounds

While no specific IC50 value is available for this compound, studies on other cyclohexane-1,3-dione derivatives show potent c-Met inhibition.[1]

| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |

| Cyclohexane-1,3-dione derivative | 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative | c-Met Kinase | 0.24 - 9.36 | [1] |

| 3,5,7-Trisubstituted quinoline | Compound 21b | c-Met Kinase | < 1.0 | [5] |

| Pyrimidone derivative | Compound 7 | c-Met Kinase | Potent (specific value not stated) | [4] |

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against c-Met kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the microplate.

-

Add 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to each well.

-

To initiate the reaction, add 2.5 µL of diluted c-Met kinase in kinase assay buffer to all wells except the negative control (add buffer only).

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive (DMSO) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Potential Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The structural resemblance of the core of this compound to the pharmacophore of Vitamin K antagonists, such as warfarin (a 4-hydroxycoumarin derivative), suggests a potential inhibitory effect on Vitamin K epoxide reductase (VKOR).[6] VKOR is a critical enzyme in the Vitamin K cycle, which is essential for the post-translational modification and activation of several blood coagulation factors.[7] Inhibition of VKOR leads to a reduction in the levels of active coagulation factors, thereby exerting an anticoagulant effect.[8]

The Vitamin K Cycle and Coagulation

The Vitamin K cycle is responsible for the continuous supply of reduced Vitamin K (hydroquinone), a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate residues on Vitamin K-dependent clotting factors (II, VII, IX, and X), enabling them to bind calcium and participate in the coagulation cascade. VKOR catalyzes the reduction of Vitamin K epoxide back to Vitamin K, which is then further reduced to the active hydroquinone form.

Quantitative Data for Related Compounds

| Compound | Target | IC50 | Reference |

| Warfarin | VKORC1 | Varies significantly with assay conditions (nM to µM range) | [9] |

| 10-Hydroxywarfarin | VKORC1 | 80 ng/mL | [10] |

| Flocoumafen | VKOR | Potent inhibitor (specific IC50 not provided) | [10] |

Experimental Protocol: In Vitro VKOR Inhibition Assay (HPLC-based)

This protocol outlines a method to measure the inhibition of VKOR activity by monitoring the conversion of Vitamin K epoxide to Vitamin K using High-Performance Liquid Chromatography (HPLC).[9]

Objective: To determine the IC50 of this compound against VKOR.

Materials:

-

VKOR-containing microsomes (from cells overexpressing VKOR)

-

Vitamin K1 2,3-epoxide (KO) substrate

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl)

-

Test compound (this compound) in DMSO

-

Quenching solution (e.g., isopropanol/hexane)

-

HPLC system with a UV detector

Procedure:

-

Compound and Enzyme Preparation:

-

Prepare serial dilutions of the test compound in DMSO.

-

Pre-incubate the VKOR-containing microsomes with the test compound or DMSO (control) on ice for a specified time (e.g., 30 minutes).

-

-

Reaction Initiation:

-

In a reaction tube, combine the reaction buffer, GSH, and the pre-incubated enzyme-inhibitor mixture.

-

Initiate the reaction by adding the Vitamin K epoxide substrate.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 30-60 minutes).

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the quenching solution.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the Vitamin K epoxide and the product, Vitamin K.

-

-

HPLC Analysis:

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the substrate and product using a suitable column and mobile phase.

-

Quantify the amount of Vitamin K produced by measuring the peak area at a specific wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Calculate the percentage of VKOR inhibition for each compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of cyclohexane-1,3-dione are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol in plants.[12] Inhibition of HPPD disrupts this pathway, leading to the bleaching of plant tissues and ultimately, herbicidal effects.[13]

HPPD-Mediated Biosynthesis Pathway

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This is a crucial step in the biosynthetic pathway that produces essential molecules for photosynthesis and antioxidant defense in plants.

Quantitative Data for Related Compounds

Several 2-acyl-cyclohexane-1,3-dione derivatives have been shown to be potent HPPD inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat Liver HPPD | ~0.04 | [11] |

| Mesotrione | Arabidopsis thaliana HPPD (AtHPPD) | 0.204 | [14] |

| Triketone-Indazolone Derivative (III-15) | AtHPPD | 0.012 | [15] |

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a method for measuring the inhibitory effect of a compound on HPPD activity.

Objective: To determine the IC50 of this compound against HPPD.

Materials:

-

Recombinant HPPD enzyme

-

4-Hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate (cofactor)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Test compound in DMSO

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Mixture: In a cuvette or microplate well, combine the reaction buffer, HPPD enzyme, and ascorbate. Add the test compound or DMSO (control).

-

Reaction Initiation: Initiate the reaction by adding the HPP substrate.

-

Monitoring: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

-

Data Analysis:

-

Calculate the initial reaction rate for each compound concentration.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Antibacterial Activity

While some studies on related compounds have shown a lack of antibacterial effect, the cyclohexane-1,3-dione moiety is present in various natural products with antimicrobial properties.[16] Therefore, it is worthwhile to investigate the potential antibacterial activity of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

This compound represents a molecule of interest for biological screening due to the established activities of its core structures. Based on the available literature for analogous compounds, the most promising areas for investigation are its potential as a c-Met kinase inhibitor for anticancer applications, a VKOR inhibitor for anticoagulant therapy, and an HPPD inhibitor for herbicidal use. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these potential biological activities. Further derivatization and SAR studies will be crucial to optimize potency and selectivity for any identified activities.

References

- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

5-(4-Bromophenyl)cyclohexane-1,3-dione: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a versatile synthetic precursor that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive dicarbonyl moiety with a functionalized aromatic ring, make it a valuable building block for the synthesis of a wide array of complex molecules, including novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 239132-48-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1][2][3][4] |

| Molecular Weight | 267.12 g/mol | [2][5] |

| IUPAC Name | This compound | [2][5] |

| Predicted pKa | 4.84 ± 0.20 | [1] |

Synthesis of this compound

A common strategy involves a one-pot, three-component reaction between an aromatic aldehyde (in this case, 4-bromobenzaldehyde), a 1,3-dicarbonyl compound (such as cyclohexane-1,3-dione or a precursor that forms it in situ), and a Michael donor. Alternatively, a two-step process involving the initial formation of a 2-(4-bromobenzylidene)cyclohexane-1,3-dione intermediate via a Knoevenagel condensation, followed by a subsequent reduction or conjugate addition, can be employed.

Below is a generalized experimental protocol for the synthesis of 5-aryl-cyclohexane-1,3-diones, which can be adapted for the synthesis of the title compound.

General Experimental Protocol: Michael Addition Route

Materials:

-

4-Bromobenzaldehyde

-

Cyclohexane-1,3-dione (or a suitable precursor like dimedone for similar structures)

-

Michael donor (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, sodium ethoxide)

-

Appropriate solvent (e.g., ethanol, methanol, or solvent-free conditions)

Procedure:

-

To a solution of cyclohexane-1,3-dione (1.0 eq) and the Michael donor (1.0-1.2 eq) in the chosen solvent, add the base catalyst (catalytic amount).

-

To this mixture, add 4-bromobenzaldehyde (1.0 eq) either neat or as a solution in the same solvent.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after quenching the reaction with a suitable acidic solution.

-

The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Note: The specific reaction conditions, including the choice of Michael donor, catalyst, solvent, and temperature, would need to be optimized to achieve a good yield of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not available in the provided search results, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.0-7.6 ppm. The protons on the cyclohexane-1,3-dione ring would appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm). The methine proton at the 5-position would likely be a multiplet coupled to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons in the downfield region (δ 190-210 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane ring would be observed in the upfield region (δ 20-50 ppm).

FTIR: The infrared spectrum would be characterized by strong absorption bands for the carbonyl groups (C=O) of the dione, typically in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of carbonyl groups and cleavage of the cyclohexane ring.

Applications as a Synthetic Precursor

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly xanthene derivatives, which are known to possess a wide range of biological activities. The dicarbonyl functionality allows for condensation reactions with various reagents, while the bromo-substituted phenyl ring provides a handle for further functionalization via cross-coupling reactions.

Synthesis of Xanthene Derivatives

A common application of 5-aryl-cyclohexane-1,3-diones is in the synthesis of xanthenedione derivatives through condensation with aldehydes. Below is a general experimental protocol for this transformation.

General Experimental Protocol: Synthesis of 9-Aryl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-diones

Materials:

-

This compound

-

Aromatic aldehyde

-

Catalyst (e.g., p-toluenesulfonic acid, tetrabutylammonium hydrogen sulfate, or an environmentally benign catalyst like lemon juice)

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

A mixture of this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst (catalytic amount) is prepared in the chosen solvent or under solvent-free conditions.

-

The reaction mixture is heated, often under reflux or using microwave irradiation, for a specified period. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

If necessary, the crude product can be further purified by recrystallization.

Experimental and Synthetic Workflows

The synthesis and subsequent utilization of this compound can be visualized as a streamlined workflow, from starting materials to the final, more complex products.

Caption: Synthetic workflow for this compound and its use as a precursor.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward, albeit needing optimization, synthesis via established methods like the Michael addition, coupled with its reactivity in forming complex heterocyclic structures such as xanthenes, underscores its importance in modern organic synthesis. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this precursor in creating novel molecules with significant biological and material properties. Further research into specific, optimized synthetic protocols and a broader exploration of its reactivity are warranted to fully exploit its synthetic utility.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Arylcyclohexane-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-arylcyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry, forming the basis of a range of biologically active molecules. From their initial development as potent herbicides to their emerging roles as anticancer and antimicrobial agents, these compounds have a rich history of discovery and chemical exploration. This technical guide provides an in-depth overview of the key milestones in the development of 5-arylcyclohexane-1,3-diones, detailing the seminal synthetic methodologies, structure-activity relationships, and mechanisms of action that have defined this important class of molecules.

The Genesis of a Herbicide: Early Discovery and Development

The story of 5-arylcyclohexane-1,3-diones is intrinsically linked to the quest for selective and effective herbicides. Early research in the mid-20th century on cyclohexane-1,3-dione derivatives laid the groundwork for the later discovery of their potent grass-killing properties. A significant breakthrough came with the discovery that the introduction of a 5-aryl substituent dramatically enhanced their herbicidal efficacy. These compounds were found to be potent inhibitors of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses. This discovery led to the development of a new class of herbicides with a novel mode of action.

Patents from the 1980s describe the synthesis and herbicidal activity of a wide range of 5-arylcyclohexane-1,3-dione derivatives, highlighting the intensive research and development efforts in this area. These early patents laid the foundation for commercial herbicides that are still in use today.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 5-arylcyclohexane-1,3-dione core has been approached through several key synthetic strategies, most notably the Michael addition and the Stetter reaction.

The Michael Addition Approach

The Michael addition is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of 5-arylcyclohexane-1,3-diones. This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. In the context of 5-arylcyclohexane-1,3-dione synthesis, a key step is the Michael addition of a malonic ester enolate to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation.

Experimental Protocol: Synthesis of a 5-Arylcyclohexane-1,3-dione via Michael Addition

The following is a general procedure adapted from methodologies described in the literature.

Materials:

-

Appropriately substituted aromatic aldehyde

-

Acetone

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Chalcone Formation: The aromatic aldehyde is condensed with acetone in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,β-unsaturated ketone (chalcone).

-

Michael Addition and Cyclization: The chalcone is then reacted with diethyl malonate in the presence of a strong base like sodium ethoxide in an alcoholic solvent. This initiates a Michael addition, followed by an intramolecular Claisen condensation to form the cyclic dione ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic intermediate is hydrolyzed and decarboxylated, typically by heating with a strong acid (e.g., hydrochloric acid), to yield the final 5-arylcyclohexane-1,3-dione.

The Stetter Reaction

The Stetter reaction provides an alternative and powerful method for the synthesis of 1,4-dicarbonyl compounds, which can be precursors to 5-arylcyclohexane-1,3-diones. This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or cyanide. The key feature of the Stetter reaction is the "umpolung" (polarity reversal) of the aldehyde carbonyl carbon from an electrophile to a nucleophile.

Experimental Protocol: General Procedure for the Stetter Reaction

The following is a generalized protocol based on literature descriptions of the Stetter reaction.

Materials:

-

Aromatic aldehyde

-

α,β-Unsaturated acceptor (e.g., chalcone)

-

Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

-

Catalyst Activation: The thiazolium salt precatalyst is deprotonated by a base in an anhydrous solvent to generate the active N-heterocyclic carbene (NHC) catalyst.

-

Reaction Mixture: The aromatic aldehyde and the α,β-unsaturated acceptor are added to the activated catalyst solution.

-

Reaction Progression: The reaction mixture is stirred, often at an elevated temperature, until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Biological Activity and Applications

Herbicidal Activity: The Primary Application

The most well-established application of 5-arylcyclohexane-1,3-diones is as selective grass herbicides. Their mode of action involves the potent and specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to a depletion of lipids, ultimately causing the death of the plant.

Quantitative Data on Herbicidal Activity

| Compound Class | Target Weed | IC50 (µM) | Reference |

| Cyclohexanedione Derivatives | Avena fatua (Wild Oat) | 0.1 - 10 | Patent Literature |

| Aryloxyphenoxypropionates | Setaria faberi (Giant Foxtail) | 0.05 - 5 | |

| 2-Acyl-cyclohexane-1,3-diones | Plant HPPD | 0.18 ± 0.02 |

Emerging Therapeutic Potential: Anticancer and Antimicrobial Activities

More recently, the 5-arylcyclohexane-1,3-dione scaffold has garnered attention for its potential therapeutic applications, including anticancer and antimicrobial activities. While research in these areas is less mature compared to the herbicidal applications, preliminary studies have shown promising results.

The anticancer activity of dione-containing compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The precise mechanisms for 5-arylcyclohexane-1,3-diones are still under investigation, but likely involve interference with key signaling pathways that regulate cell survival and proliferation.

The antimicrobial properties of dione derivatives are also an area of active research. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to bacterial or fungal cell death.

Quantitative Data on Anticancer and Antimicrobial Activity

| Compound | Cell Line/Organism | IC50 (µM) / MIC (µg/mL) | Reference |

| Spirodienone Derivative 6d | A549 (Lung Cancer) | 0.26 | |

| Spirodienone Derivative 8d | MDA-MB-231 (Breast Cancer) | 0.10 | |

| Spirodienone Derivative 6b | Hela (Cervical Cancer) | 0.18 | |

| Thiazolidine-2,4-dione Derivatives | Gram-positive bacteria | MIC: 2 - 16 |

Conclusion and Future Directions

The journey of 5-arylcyclohexane-1,3-diones from their discovery as potent herbicides to their investigation as potential therapeutic agents showcases the remarkable versatility of this chemical scaffold. The well-established synthetic routes, coupled with a deep understanding of their mechanism of action in plants, provide a solid foundation for future drug discovery and development efforts. As research continues to uncover the nuances of their interactions with biological systems, the 5-arylcyclohexane-1,3-dione core is poised to remain a significant and fruitful area of investigation for chemists and biologists alike. Further exploration of their structure-activity relationships will undoubtedly lead to the development of even more potent and selective molecules for a variety of applications, from sustainable agriculture to human health.

The Pivotal Role of Cyclohexane-1,3-dione Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane-1,3-dione core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of cyclohexane-1,3-dione derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases.

Anticancer Applications: Targeting Key Oncogenic Pathways

Cyclohexane-1,3-dione derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal, gastric, glioma, hepatocellular, and breast cancer.[1][2][3][4][5][6] A primary mechanism of their antitumor activity involves the inhibition of crucial protein kinases implicated in cancer progression, such as c-Met and Pim-1.[1][2][4][6]

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are critical for cell growth, survival, and migration.[1][7] Dysregulation of the HGF/c-Met axis is a key driver in many cancers. Similarly, the Pim-1 serine/threonine kinase is involved in cell cycle progression and apoptosis, and its overexpression is linked to various malignancies.[8][9]